molecular formula C16H18F3N5O2S B4358363 N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4358363
M. Wt: 401.4 g/mol
InChI Key: ANFRZZHRYHPZFH-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s structure features a pyrazole ring substituted with dimethyl groups and a trifluoroethoxy benzoyl hydrazinecarbothioamide moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine-coupled pyrazole derivatives, including N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE, typically involves nucleophilic addition–elimination reactions. The intermediates are reacted with various hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions using similar nucleophilic addition–elimination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the benzoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine hydrate for nucleophilic addition, and palladium catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures, ranging from room temperature to moderate heating, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to various substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites . Molecular docking studies have shown that the compound binds effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its trifluoroethoxy benzoyl moiety, which enhances its lipophilicity and bioavailability. This unique structural feature contributes to its superior antileishmanial and antimalarial activities compared to other similar compounds .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[3-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2S/c1-10-13(7-24(2)23-10)20-15(27)22-21-14(25)12-5-3-4-11(6-12)8-26-9-16(17,18)19/h3-7H,8-9H2,1-2H3,(H,21,25)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFRZZHRYHPZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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